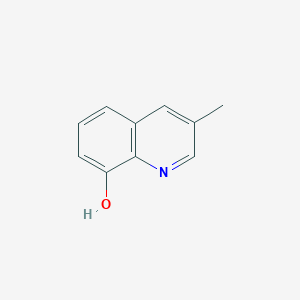

3-Methylquinolin-8-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylquinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-5-8-3-2-4-9(12)10(8)11-6-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHPOFWYKNOUJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402027 | |

| Record name | 3-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75457-13-5 | |

| Record name | 3-methylquinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylquinolin-8-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methylquinolin-8-ol, a valuable intermediate in medicinal chemistry and biophysical probes. The document details a primary synthesis pathway, its underlying mechanism, experimental protocols, and relevant quantitative data.

Introduction

This compound, a substituted quinoline derivative, holds significance as a chelating agent and a building block in the development of novel therapeutic agents. Its synthesis is primarily achieved through a variation of classical quinoline synthesis reactions, such as the Skraup or Doebner-von Miller reaction, which involve the condensation of an aromatic amine with an α,β-unsaturated carbonyl compound. This guide focuses on a specific and effective pathway for its preparation.

Primary Synthesis Pathway: Reaction of 2-Aminophenol and Methacrolein

The most direct and commonly cited method for the synthesis of this compound is the reaction of 2-aminophenol with methacrolein. This reaction is typically acid-catalyzed, leading to the formation of the quinoline ring system.

Overall Reaction:

This pathway is an adaptation of the Doebner-von Miller reaction, which is known for the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[1]

Reaction Mechanism

The reaction proceeds through a series of steps involving nucleophilic addition, cyclization, and dehydration, characteristic of the Doebner-von Miller synthesis. The mechanism can be elucidated as follows:

-

Michael Addition: The reaction is initiated by the conjugate (Michael) addition of the amino group of 2-aminophenol to the α,β-unsaturated aldehyde, methacrolein. The acidic conditions protonate the carbonyl group of methacrolein, activating it for nucleophilic attack.

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the protonated carbonyl carbon, leading to the formation of a six-membered heterocyclic ring.

-

Dehydration: The cyclic intermediate then undergoes dehydration, facilitated by the acidic medium and heat, to form a dihydroquinoline derivative.

-

Aromatization: The final step involves the aromatization of the dihydroquinoline intermediate to yield the stable this compound. In many Doebner-von Miller reactions, an oxidizing agent is required for this step; however, in some cases, the reaction conditions or the presence of air can facilitate oxidation.

Experimental Protocol

The following experimental protocol for the synthesis of this compound is based on established literature.[2]

Materials:

-

2-Aminophenol

-

Methacrolein

-

Hydrochloric acid (6 N aqueous solution)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware (reflux setup, separatory funnel, etc.)

Procedure:

-

A solution of 2-aminophenol (1.1 g, 10 mmol) in 6 N aqueous hydrochloric acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

The solution is brought to reflux with stirring.

-

Methacrolein (1.2 mL, 15 mmol) is then added to the refluxing solution.

-

The reaction mixture is maintained at reflux for a specified period.

-

After cooling to room temperature, the reaction mixture is neutralized to a pH of approximately 4.5 with a suitable base.

-

The aqueous solution is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography to obtain this compound as a light-brown powder.[2]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound via the reaction of 2-aminophenol and methacrolein.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Aminophenol | 1.1 g (10 mmol) | |

| Methacrolein | 1.2 mL (15 mmol) | |

| Solvent/Catalyst | ||

| Hydrochloric Acid | 6 N (aqueous) | |

| Reaction Conditions | ||

| Temperature | Reflux | |

| Product | ||

| This compound | 684 mg | |

| Yield | 43% | |

| Appearance | Light-brown powder |

Visualizations

Synthesis Pathway of this compound

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methylquinolin-8-ol (CAS No: 75457-13-5). The information detailed herein is essential for its application in research, particularly in the fields of medicinal chemistry and drug development. This document summarizes available quantitative data, outlines experimental protocols for property determination, and presents a relevant biological pathway for a closely related derivative.

Core Physicochemical Properties

This compound, a derivative of 8-hydroxyquinoline, possesses a molecular formula of C₁₀H₉NO and a molecular weight of 159.18 g/mol [1][2]. Its structure, featuring a methyl group on the quinoline ring, influences its physical and chemical characteristics.

Quantitative Data Summary

The following table summarizes the available quantitative physicochemical data for this compound. It is important to note that while some experimental data is available, other values are predicted and should be confirmed through empirical testing for critical applications.

| Property | Value | Source | Notes |

| Molecular Formula | C₁₀H₉NO | [1][2] | - |

| Molecular Weight | 159.18 g/mol | [1][2] | - |

| Melting Point | 108 °C | [3] | Experimental value. |

| Boiling Point | Not available | - | Experimental data not found. |

| Aqueous Solubility | Not available | - | Experimental data not found. |

| pKa | Not available | - | Experimental data not found. |

| LogP | 2.24880 | [1] | Predicted value. |

| Solubility (DCM) | Soluble | [1][2] | Soluble in dichloromethane. |

| Hydrogen Bond Donor Count | 1 | [1] | Predicted value. |

| Hydrogen Bond Acceptor Count | 2 | [1] | Predicted value. |

Spectral Properties

Detailed spectral data is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits a characteristic absorption band for the hydroxyl (-OH) group.

| Wavenumber (cm⁻¹) | Assignment |

| 3294 | O-H stretching |

Source:[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for this compound has been reported in the literature.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not fully available in search results |

Partial data mentioned in a synthesis paper[3], but full spectral details were not retrieved.

UV-Vis Spectroscopy

Specific UV-Vis absorption maxima for this compound were not found in the performed searches. As a general reference, 8-hydroxyquinoline derivatives typically exhibit absorption bands in the UV region, which are influenced by the solvent and substitution pattern[1].

Experimental Protocols

Detailed methodologies are critical for the accurate determination of physicochemical properties. The following sections describe standard experimental protocols that can be applied to this compound.

Synthesis of this compound

A reported synthesis of this compound involves the reaction of 2-aminophenol with methacrolein[3].

Procedure:

-

Combine 2-aminophenol (1.1 g, 10 mmol) and methacrolein (1.2 mL, 15 mmol).

-

The reaction proceeds to yield this compound.

-

The resulting product is a light-brown powder.

This general procedure is based on a cited synthesis[3]; for precise reaction conditions and purification methods, consulting the primary literature is recommended.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.

Protocol:

-

An excess amount of this compound is added to a known volume of purified water or a relevant buffer in a sealed flask.

-

The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a common and reliable method for determining the acid dissociation constant (pKa).

Protocol:

-

A solution of this compound of known concentration is prepared in a suitable solvent (e.g., a water-cosolvent mixture if aqueous solubility is low).

-

A standardized solution of a strong acid or base is incrementally added to the solution.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated forms of the analyte are equal.

Biological Activity and Signaling Pathway

While specific signaling pathways for this compound are not well-documented in the available literature, a closely related 8-hydroxyquinoline derivative, 7-[phenyl (pyridin-2-ylamino) methyl] quinolin-8-ol (referred to as 8-ol), has been shown to inhibit the HMGB1-mediated caspase-11 signaling pathway, which is implicated in sepsis[4]. This pathway provides a valuable example of the potential biological mechanisms of 8-hydroxyquinoline derivatives.

The diagram below illustrates the inhibition of the HMGB1-mediated caspase-11 signaling pathway by the 8-hydroxyquinoline derivative "8-ol".

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Methylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the crystal structure analysis of 3-Methylquinolin-8-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By understanding its three-dimensional structure, researchers can gain crucial insights into its physicochemical properties, potential biological activity, and guide the development of novel derivatives with enhanced functionalities.

While a complete, publicly available crystal structure determination for this compound is not available at the time of this writing, this guide will utilize the crystallographic data of its closely related isomer, 2-Methylquinolin-8-ol , as a representative example to illustrate the core principles and experimental workflows. This substitution allows for a detailed exploration of the analytical techniques and data presentation critical for the field.

Core Crystallographic Data of 2-Methylquinolin-8-ol

The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction analysis of 2-Methylquinolin-8-ol. This data provides a foundational understanding of the compound's solid-state structure.

| Parameter | Value |

| Empirical Formula | C₁₀H₉NO |

| Formula Weight | 159.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | |

| a (Å) | 8.123(4) |

| b (Å) | 14.567(7) |

| c (Å) | 15.345(8) |

| α (°) | 90 |

| β (°) | 98.78(3) |

| γ (°) | 90 |

| Volume (ų) | 1794.2(15) |

| Z (Molecules per unit cell) | 8 |

| Calculated Density (g/cm³) | 1.178 |

| Absorption Coefficient (mm⁻¹) | 0.080 |

| F(000) | 672 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Theta range for data collection (°) | 2.22 to 28.28 |

| Reflections collected | 16345 |

| Independent reflections | 4096 [R(int) = 0.045] |

| Final R indices [I>2sigma(I)] | R1 = 0.054, wR2 = 0.142 |

| R indices (all data) | R1 = 0.082, wR2 = 0.159 |

| Goodness-of-fit on F² | 1.03 |

Note: The data presented is for 2-Methylquinolin-8-ol (CCDC 674438) and serves as an illustrative example.

Experimental Protocols

A successful crystal structure analysis is contingent on meticulous experimental procedures, from the synthesis of the target compound to the final refinement of the crystallographic model.

Synthesis and Crystallization of this compound

The synthesis of this compound can be achieved through a Skraup-Doebner-von Miller reaction or a related cyclization method. A general procedure is outlined below:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 2-aminophenol (1 equivalent), crotonaldehyde (1.2 equivalents), and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) in a suitable solvent (e.g., sulfuric acid or a high-boiling point organic solvent) is prepared.

-

Reaction Conditions: The mixture is heated to a temperature between 100-140°C for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully neutralized with a base (e.g., sodium hydroxide solution). The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The extracted organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate).

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer, and diffraction data is collected at a specific temperature (often 100 K or 293 K) using a specific X-ray wavelength (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms in the asymmetric unit.

-

Structure Refinement: The initial structural model is refined against the experimental diffraction data using full-matrix least-squares on F². This process involves adjusting atomic positions, thermal parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Visualizing the Workflow

To better illustrate the logical flow of the experimental and analytical processes, the following diagrams are provided in the DOT language.

Caption: Experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis.

Caption: Logical flow of crystallographic data processing and structure refinement.

Conclusion

The crystal structure analysis of this compound, exemplified here by its isomer 2-Methylquinolin-8-ol, provides invaluable data for understanding its solid-state properties. The detailed experimental protocols and workflows outlined in this guide offer a comprehensive framework for researchers in drug discovery and materials science to conduct similar analyses. The precise knowledge of the molecular geometry, intermolecular interactions, and packing motifs is fundamental for rational drug design, polymorphism studies, and the development of new materials with tailored functionalities. This technical guide serves as a foundational resource for professionals seeking to leverage crystallographic techniques in their research endeavors.

The Coordination Chemistry of 3-Methylquinolin-8-ol with Metal Ions: A Technical Guide for Researchers

An In-depth Review of Synthesis, Characterization, and Biological Applications for Drug Development

The deliberate design of metal-based therapeutic agents offers a promising avenue for the development of novel drugs with unique mechanisms of action. Among the vast array of organic scaffolds available for chelation, 3-Methylquinolin-8-ol, a derivative of the well-studied 8-hydroxyquinoline, presents a compelling case for exploration in coordination chemistry. Its potential to form stable complexes with a variety of metal ions, coupled with the nuanced electronic and steric effects of the methyl group at the 3-position, makes it a prime candidate for fine-tuning the biological activity of the resulting metallodrugs. This technical guide provides a comprehensive overview of the coordination chemistry of this compound, with a focus on its synthesis, characterization, and potential applications in drug development for researchers, scientists, and drug development professionals.

Synthesis of this compound and its Metal Complexes

The synthesis of the this compound ligand is a critical first step in the exploration of its coordination chemistry. A common and effective method for the preparation of quinoline derivatives is the Skraup synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general Skraup synthesis procedures for substituted quinolines.

Materials:

-

2-Aminophenol

-

Methacrolein

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene)

-

Concentrated Sulfuric Acid

-

Water

-

Sodium Hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Carefully add concentrated sulfuric acid to a flask containing 2-aminophenol, while cooling the flask in an ice bath.

-

Slowly add the oxidizing agent to the mixture with continuous stirring.

-

Gradually add methacrolein to the reaction mixture, maintaining a controlled temperature.

-

After the addition is complete, heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a precipitate is formed.

-

Extract the product from the aqueous solution using an appropriate organic solvent.

-

Wash the combined organic extracts with water and then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Experimental Protocol: General Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent. The following is a general procedure that can be adapted for various metal ions.

Materials:

-

This compound

-

A metal salt (e.g., chloride, acetate, or nitrate salt of the desired metal)

-

A suitable solvent (e.g., ethanol, methanol, or a mixture of solvents)

-

A base (e.g., sodium hydroxide, potassium hydroxide, or triethylamine) to deprotonate the ligand

Procedure:

-

Dissolve this compound in the chosen solvent.

-

Add a stoichiometric amount of the base to the ligand solution to facilitate deprotonation of the hydroxyl group.

-

In a separate flask, dissolve the metal salt in the same or a compatible solvent.

-

Slowly add the metal salt solution to the deprotonated ligand solution with constant stirring.

-

The reaction mixture may be heated under reflux for a specific period to ensure complete complexation.

-

The formation of the metal complex is often indicated by a color change or the precipitation of a solid.

-

After cooling, the solid complex can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and then dried under vacuum.

Structural Characterization of Metal Complexes

The characterization of the synthesized metal complexes is crucial to understand their structure, geometry, and bonding. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Techniques

-

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretching band of the free ligand and the appearance of new bands corresponding to M-O and M-N vibrations are indicative of complex formation.

-

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry and the nature of the metal-ligand bonding. Shifts in the absorption maxima compared to the free ligand are observed upon complexation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can confirm the coordination of the ligand and provide insights into the structure of the complex in solution.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the complex and confirm its stoichiometry.

X-ray Crystallography

Quantitative Data on this compound Metal Complexes

Quantitative data is essential for comparing the properties of different metal complexes and for understanding their potential as therapeutic agents. Due to the limited specific research on this compound complexes, the following tables present data for closely related 8-hydroxyquinoline derivatives as a reference.

Stability Constants

The stability constant (log K) is a measure of the strength of the metal-ligand interaction in solution. Higher values indicate a more stable complex. The determination of stability constants is crucial for predicting the behavior of these complexes under physiological conditions. Potentiometric titration is a common method for determining stability constants.

Table 1: Stability Constants (log K) of Metal Complexes with 8-Mercaptoquinoline Derivatives in Dimethylformamide [1]

| Metal Ion | 8-Mercaptoquinoline | 2-Methyl-8-mercaptoquinoline | 7-Methyl-8-mercaptoquinoline |

| Zn(II) | 18.2 | 17.5 | 19.0 |

| Cd(II) | 19.5 | 18.8 | 20.2 |

| Pb(II) | 20.1 | 19.4 | 20.8 |

| Ni(II) | 21.5 | 20.8 | 22.2 |

| Bi(III) | 33.6 | 32.4 | 34.8 |

| Ag(I) | 24.8 | 23.9 | 25.6 |

Note: This data is for 8-mercaptoquinoline and its methyl derivatives, which are sulfur analogs of 8-hydroxyquinolines. The trends in stability can provide insights into the expected behavior of this compound complexes.

Spectroscopic Data

The following table summarizes typical spectroscopic data for metal complexes of 8-hydroxyquinoline, which can be used as a reference for the characterization of this compound complexes.

Table 2: Representative Spectroscopic Data for Metal(II) Complexes of 8-Hydroxyquinoline [2][3]

| Complex | IR (cm-1) ν(M-N) | UV-Vis λmax (nm) (in DMSO) |

| Cu(II)-8HQ | ~583 | 264 |

| Co(II)-8HQ | ~567 | 264 |

| Ni(II)-8HQ | ~569 | 268 |

Biological Activities and Potential for Drug Development

Metal complexes of 8-hydroxyquinoline derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. The chelation of the metal ion can enhance the biological activity of the organic ligand.

Antimicrobial Activity

The antimicrobial activity of these complexes is often attributed to their ability to inhibit essential enzymes in microorganisms by binding to their active sites. The lipophilicity of the complex, which is influenced by the methyl group in this compound, can also play a significant role in its ability to cross cell membranes.

Table 3: Minimum Inhibitory Concentration (MIC) of Rhenium(I) Complexes with 2-Methyl-8-hydroxyquinoline (MeHQ) against various bacteria [4]

| Compound | E. coli (mg L-1) | P. aeruginosa (mg L-1) | S. aureus (mg L-1) | E. faecalis (mg L-1) |

| MeHQ | 64 | 256 | 64 | 64 |

| [Re(CO)3(MeQ)(Him)] (Complex 5) | 64 | 16 | 64 | 64 |

Note: This data is for the 2-methyl isomer, providing a valuable comparison for the potential activity of this compound complexes.

Anticancer Activity

The anticancer activity of these complexes is a growing area of research. The proposed mechanisms of action include the induction of apoptosis, inhibition of topoisomerase, and generation of reactive oxygen species (ROS).

Table 4: IC50 Values (µM) of Rhenium(I) Complexes with 2-Methyl-8-hydroxyquinoline (MeHQ) against Cancer Cell Lines (48h incubation) [4]

| Compound | HL-60 (Leukemia) | SKOV-3 (Ovarian) | PC-3 (Prostate) | MCF-7 (Breast) |

| MeHQ | >100 | >100 | >100 | >100 |

| [Re(CO)3(MeQ)(Him)] (Complex 5) | 14 ± 2 | 40 ± 5 | 50 ± 6 | 40 ± 4 |

| [Re(CO)3(MeQ)(MeHim)] | 11 ± 2 | 34 ± 4 | 45 ± 5 | 35 ± 3 |

Note: This data for the 2-methyl isomer highlights the potential for metal complexation to induce cytotoxicity in cancer cells.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of experiments and the potential interactions of these metal complexes within biological systems is crucial for understanding their mechanism of action.

Experimental Workflow for Synthesis and Characterization

References

- 1. scispace.com [scispace.com]

- 2. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 3. scirp.org [scirp.org]

- 4. Tricarbonyl rhenium(i) complexes with 8-hydroxyquinolines: structural, chemical, antibacterial, and anticancer characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic characterization (NMR, IR, UV-Vis) of 3-Methylquinolin-8-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 3-Methylquinolin-8-ol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, offering a foundational dataset for researchers engaged in the synthesis, analysis, and application of this molecule.

Introduction

This compound, a derivative of the versatile 8-hydroxyquinoline scaffold, is of growing interest due to the biological activities associated with this class of compounds, including antimicrobial, anticancer, and neuroprotective effects.[1] The precise characterization of its molecular structure is paramount for understanding its physicochemical properties and mechanism of action. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the compound's atomic-level structure and electronic properties. This guide synthesizes the expected spectroscopic data for this compound based on established principles and data from analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the spectroscopic analysis of this compound. These values are predicted based on data from similar quinoline derivatives and established spectroscopic principles.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.80 | dd | ~4.2, 1.6 | H-2 |

| ~8.10 | dd | ~8.3, 1.6 | H-4 |

| ~7.45 | dd | ~8.3, 4.2 | H-3 |

| ~7.40 | t | ~7.9 | H-6 |

| ~7.25 | dd | ~7.9, 1.5 | H-5 |

| ~7.10 | dd | ~7.9, 1.5 | H-7 |

| ~2.50 | s | - | -CH₃ |

| ~9.50 (broad) | s | - | -OH |

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~152.0 | C-8 |

| ~148.0 | C-2 |

| ~138.0 | C-8a |

| ~136.0 | C-4 |

| ~129.0 | C-4a |

| ~127.5 | C-6 |

| ~122.0 | C-5 |

| ~121.0 | C-3 |

| ~117.0 | C-7 |

| ~18.0 | -CH₃ |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 (broad) | Medium | O-H stretch (phenolic) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Weak | C-H stretch (methyl) |

| 1610-1580 | Strong | C=C stretch (aromatic ring) |

| 1510-1450 | Strong | C=N stretch (quinoline ring) |

| 1400-1300 | Medium | O-H bend (phenolic) |

| 1250-1180 | Strong | C-O stretch (phenolic) |

| 850-750 | Strong | C-H out-of-plane bend |

UV-Vis (Ultraviolet-Visible) Spectroscopy Data

Solvent: Ethanol

| λmax (nm) | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Transition |

| ~245 | ~35,000 | π → π* (quinoline ring) |

| ~310 | ~3,000 | n → π* (quinoline ring) |

| ~365 | ~2,500 | Intramolecular Charge Transfer |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse width.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a relaxation delay of 2 seconds and acquire 16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with a 90° pulse width and proton decoupling.

-

Set the spectral width to cover a range of 0-160 ppm.

-

Use a relaxation delay of 5 seconds and acquire 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C NMR spectrum to the CDCl₃ peak at 77.16 ppm.

IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. The background spectrum is automatically subtracted from the sample spectrum.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in ethanol at a concentration of 1 mg/mL. From this stock, prepare a dilute solution with a concentration of approximately 0.01 mg/mL.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Fill a quartz cuvette with the ethanol solvent to serve as the blank.

-

Fill a second quartz cuvette with the sample solution.

-

Scan the sample from 200 to 800 nm.

-

-

Data Processing: The absorbance spectrum is recorded. The wavelengths of maximum absorbance (λmax) are identified.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data and protocols are intended to aid researchers in the identification, characterization, and quality control of this important molecule, thereby facilitating its further investigation and application in drug discovery and materials science.

References

Synthesis of Novel 3-Methylquinolin-8-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and relevant signaling pathways associated with 3-Methylquinolin-8-ol derivatives. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel anticancer agents. This document details synthetic methodologies, presents quantitative data from related compounds to inform future derivatization strategies, and visualizes key biological pathways.

Core Synthesis: this compound

The foundational scaffold, this compound, can be efficiently synthesized via the Doebner-von Miller reaction, a variation of the Skraup synthesis. This method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.

Experimental Protocol: Doebner-von Miller Synthesis of this compound

This protocol is adapted from established procedures for quinoline synthesis.

Materials:

-

2-Aminophenol

-

Methacrolein (α-methylacrolein)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or air oxidation)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminophenol in aqueous acid (e.g., 6 N HCl).

-

Heat the mixture to reflux.

-

Slowly add methacrolein dropwise to the refluxing solution.

-

After the addition is complete, continue to stir the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

If a specific oxidizing agent other than air is used, it is typically added at this stage according to the specific literature procedure.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a concentrated NaOH solution until the pH is approximately 7.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Synthesis of Novel Derivatives

The this compound core offers several positions for further functionalization to generate novel derivatives with potentially enhanced biological activities. Key reaction sites include the hydroxyl group at position 8 and electrophilic substitution on the phenol ring, typically at positions 5 and 7. The Mannich reaction is a classic method for introducing aminomethyl groups, which have been shown to be important for the anticancer activity of 8-hydroxyquinolines.

General Experimental Protocol: Mannich Reaction for 7-Substituted Derivatives

Materials:

-

This compound

-

Formaldehyde (or paraformaldehyde)

-

A secondary amine (e.g., piperidine, morpholine, N-methylpiperazine)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve this compound and the selected secondary amine in ethanol.

-

Add formaldehyde (aqueous solution or paraformaldehyde) to the mixture.

-

Stir the reaction mixture at room temperature or under reflux for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

Characterize the purified 7-((dialkylamino)methyl)-3-methylquinolin-8-ol derivative by ¹H NMR, ¹³C NMR, and MS.

Quantitative Data and Structure-Activity Relationships (SAR)

While specific SAR studies on a broad series of novel this compound derivatives are not extensively available in the current literature, data from closely related 8-hydroxyquinoline derivatives can provide valuable insights for the design of new compounds based on the 3-methyl core. The following tables summarize cytotoxicity data for various 8-hydroxyquinoline derivatives, demonstrating the impact of different substituents on anticancer activity.

Table 1: Cytotoxicity of 8-Hydroxy-2-quinolinecarbaldehyde and Related Compounds

Data extracted from studies on 2-substituted 8-hydroxyquinolines, which can inform derivatization strategies at other positions of the this compound scaffold.

| Compound ID | Structure | Cell Line | MTS₅₀ (µg/mL) | Reference |

| 1 | 8-Hydroxy-2-methylquinoline | T-47D | >50 | [1] |

| 2 | 8-Methoxy-2-methylquinoline | T-47D | >50 | [1] |

| 3 | 8-Hydroxy-2-quinolinecarbaldehyde | T-47D | 12.5-25 | [1] |

| 3 | Hs578t | 12.5-25 | [1] | |

| 3 | K562 | 12.5-25 | [1] | |

| 3 | Hep3B | 6.25 ± 0.034 | [1] | |

| 3 | NIH3T3 (non-tumor) | 7.00 ± 0.051 | [1] |

Table 2: Cytotoxicity of Mannich Bases of 5-Chloro-8-hydroxyquinoline

| Compound ID | 7-Substituent | Cell Line (MDR) | IC₅₀ (µM) | Reference |

| 4 | -H | MES-SA/Dx5 | 1.8 ± 0.2 | [2] |

| 5 | Pyrrolidin-1-ylmethyl | MES-SA/Dx5 | 0.44 ± 0.04 | [2] |

| 6 | Piperidin-1-ylmethyl | MES-SA/Dx5 | 0.26 ± 0.03 | [2] |

| 7 | Morpholin-4-ylmethyl | MES-SA/Dx5 | 1.0 ± 0.1 | [2] |

| 8 | (4-Methylpiperazin-1-yl)methyl | MES-SA/Dx5 | 0.65 ± 0.07 | [2] |

Relevant Signaling Pathways

The anticancer activity of quinoline derivatives has been linked to the modulation of several key signaling pathways. Understanding these pathways is crucial for mechanism-of-action studies and for the rational design of more potent and selective inhibitors.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a crucial role in cell survival and proliferation. Inhibition of PIM-1 is a promising strategy for cancer therapy.

Caption: PIM-1 kinase signaling pathway and its inhibition.

Lumican Signaling in Cancer

Lumican is a proteoglycan in the extracellular matrix that can have pro- or anti-tumorigenic effects depending on the cancer type. Its signaling is complex and involves interactions with multiple cell surface receptors and downstream pathways.

Caption: Lumican signaling pathways in cancer.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic routes are well-established, allowing for the generation of diverse libraries of derivatives. Based on data from related 8-hydroxyquinoline compounds, functionalization at the 7-position with various aminomethyl groups appears to be a promising strategy for enhancing anticancer activity. Further investigation into the specific effects of this compound derivatives on key cancer-related signaling pathways, such as the PIM-1 kinase and Lumican pathways, will be crucial for elucidating their mechanism of action and advancing their development as potential drug candidates. This guide provides the foundational knowledge for researchers to embark on the synthesis and evaluation of this promising class of compounds.

References

Lipophilicity and solubility of methyl-substituted 8-hydroxyquinolines

An In-depth Technical Guide to the Lipophilicity and Solubility of Methyl-Substituted 8-Hydroxyquinolines

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives represent a "privileged structure" in medicinal chemistry, forming the scaffold for numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2] The therapeutic potential of any drug candidate is critically dependent on its physicochemical properties, primarily its lipophilicity and aqueous solubility. These two parameters govern the compound's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability and overall efficacy.

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), measures a compound's preference for a lipid-like environment over an aqueous one.[3] It is a key component of drug-likeness evaluations, such as Lipinski's "rule of five," which suggests a log P value not greater than 5 for orally active drugs.[3][4] Solubility, the ability of a compound to dissolve in a solvent, is crucial for ensuring adequate concentration in biological fluids to elicit a pharmacological response. A common goal in drug discovery is to achieve an aqueous solubility of greater than 60 µg/mL.[5]

Chemical modification of the 8-HQ scaffold is a common strategy to fine-tune these properties.[1] The introduction of methyl groups is a fundamental tactic in medicinal chemistry to modulate lipophilicity, solubility, and metabolic stability. This guide provides a technical overview of the lipophilicity and solubility of methyl-substituted 8-hydroxyquinolines, presenting available data, detailed experimental protocols for their determination, and the underlying structure-property relationships.

Data on Physicochemical Properties

| Compound Name | Structure | Log P / Log D | Aqueous Solubility |

| 8-Hydroxyquinoline |  | 1.85 - 2.02[6][7] | 556 mg/L (0.56 g/L)[7][8] |

| 2-Methyl-8-hydroxyquinoline |  | 2.33 (XLogP3)[9] | Insoluble[9] |

| 4-Methyl-8-hydroxyquinoline |  | Data not available | Almost insoluble in water[10] |

Experimental Protocols

Accurate determination of lipophilicity and solubility is essential for drug development. The following sections detail the standard experimental methodologies.

Lipophilicity Determination: The Shake-Flask Method for Log D

The shake-flask method is the universally recognized "gold standard" for determining partition and distribution coefficients.[3][11] It directly measures the partitioning of a compound between n-octanol and an aqueous buffer at a specific pH, typically 7.4 to mimic physiological conditions.[12]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and the aqueous buffer (e.g., 0.01 M Phosphate-Buffered Saline, pH 7.4) are mixed vigorously for 24 hours to ensure mutual saturation.[3] The mixture is then allowed to separate completely.

-

Stock Solution: A stock solution of the test compound is prepared, typically at 10 mM in a solvent like DMSO.[3]

-

Partitioning: A small volume of the compound's stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer. The total amount of compound should not exceed the solubility limit in either phase.

-

Equilibration: The biphasic mixture is agitated (e.g., shaken or stirred) for a sufficient period (e.g., 2 hours) to allow the compound to reach equilibrium between the two phases.[13] The vessel is then left undisturbed (e.g., overnight) for complete phase separation.[13]

-

Phase Separation & Sampling: The n-octanol and aqueous phases are carefully separated. Contamination must be avoided, which can be challenging due to the viscosity of n-octanol.[11] A precise aliquot is taken from each phase for analysis.

-

Quantification: The concentration of the compound in each phase is accurately measured, most commonly using High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12]

-

Calculation: The Log D is calculated using the formula: Log D = log10 ([Compound]octanol / [Compound]aqueous)

Solubility Determination: Kinetic Nephelometric Assay

For early-stage drug discovery where high-throughput screening is necessary, kinetic solubility assays are preferred.[5][14] Nephelometry, which measures light scattering caused by undissolved particles, is a rapid method to estimate solubility.[15][16]

Methodology:

-

Stock Solution: A concentrated stock solution of the test compound is prepared, typically in 100% DMSO.[17]

-

Plate Setup: A small volume of the DMSO stock solution (e.g., 5 µL) is dispensed into the wells of a microtiter plate.[17]

-

Precipitation Induction: An aqueous buffer (e.g., PBS, pH 7.4) is added to the wells to achieve the desired final compound concentrations. The sudden change in solvent environment can cause less soluble compounds to precipitate.[17]

-

Incubation: The plate is mixed and incubated at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours).[14][17]

-

Measurement: A nephelometer is used to measure the light scattering in each well. The instrument directs a laser through the sample, and the amount of scattered light is proportional to the quantity of insoluble precipitate.[15]

-

Data Analysis: The light scattering signal (in Nephelometric Turbidity Units, NTU) is plotted against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the point of precipitation.[15]

Structure-Property Relationships

The physicochemical properties of 8-hydroxyquinoline derivatives can be rationally modulated by altering the substitution pattern on the scaffold.[1]

-

Effect of Methyl Substitution: The addition of a methyl group, an alkyl substituent, introduces a nonpolar, lipophilic moiety to the 8-HQ core. This generally leads to an increase in the overall lipophilicity (higher log P) and a corresponding decrease in aqueous solubility, as observed with 2-methyl-8-hydroxyquinoline.[9]

-

Positional Influence: The position of the methyl group is critical. Substitution on the carbocyclic ring (positions 2, 3, 4) versus the heterocyclic ring (positions 5, 6, 7) can have different effects. For example, substitution at position 2 or 7, adjacent to the key nitrogen and hydroxyl groups, can introduce steric hindrance that may affect the molecule's ability to form hydrogen bonds with water, thereby reducing solubility. These substitutions can also alter the electronic properties of the ring system, influencing the pKa of the ionizable groups and thus the Log D at a given pH.[1]

Conclusion

The lipophilicity and solubility of methyl-substituted 8-hydroxyquinolines are fundamental properties that dictate their potential as drug candidates. The introduction of a methyl group is a reliable strategy for increasing lipophilicity, though this often comes at the cost of reduced aqueous solubility. The precise positioning of the methyl group allows for the fine-tuning of these characteristics. For researchers and drug development professionals, the use of standardized and phase-appropriate experimental protocols, from high-throughput kinetic assays in early discovery to the gold-standard shake-flask method for lead optimization, is crucial for building accurate structure-activity relationships and advancing promising 8-hydroxyquinoline derivatives toward clinical applications.

References

- 1. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. LogP / LogD shake-flask method [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]

- 7. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 8-Hydroxyquinoline CAS#: 148-24-3 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts [pubmed.ncbi.nlm.nih.gov]

- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

- 14. enamine.net [enamine.net]

- 15. benchchem.com [benchchem.com]

- 16. emeraldcloudlab.com [emeraldcloudlab.com]

- 17. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

3-Methylquinolin-8-ol: A Bidentate Chelating Ligand for Research and Drug Development

An In-depth Technical Guide

Abstract

3-Methylquinolin-8-ol, a derivative of the versatile 8-hydroxyquinoline scaffold, is a robust bidentate chelating ligand. Its ability to form stable complexes with a variety of metal ions underpins its broad utility in analytical chemistry, materials science, and notably, in the field of drug development. The introduction of a methyl group at the 3-position subtly modifies its electronic and steric properties compared to the parent 8-hydroxyquinoline, influencing the stability and reactivity of its metal complexes. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and biological activities of this compound, with a focus on its applications for researchers, scientists, and drug development professionals. Detailed experimental protocols for its synthesis and the characterization of its metal complexes are provided, alongside a summary of key quantitative data to facilitate comparative analysis.

Introduction

8-Hydroxyquinoline and its derivatives have long been recognized for their potent metal-chelating properties and diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2] The core mechanism of action for many of these biological activities is linked to the molecule's ability to bind with and modulate the activity of metal ions that are crucial for various cellular processes. This compound emerges as a significant analogue, offering a nuanced modulation of these properties. This document serves as a technical resource, consolidating the available scientific information on this compound as a bidentate chelating ligand.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C₁₀H₉NO and a molecular weight of 159.19 g/mol . Key physicochemical parameters are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.19 g/mol | [3] |

| CAS Number | 75457-13-5 | [3] |

| Appearance | Light-brown powder | [4] |

| Melting Point | 108 °C | [4] |

| LogP | 2.24880 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Solubility | Soluble in DCM | [3] |

Synthesis and Characterization

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Skraup-Doebner-von Miller reaction, which involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound.

Experimental Protocol: Synthesis of this compound [4]

-

Materials: 2-Aminophenol, methacrolein, sulfuric acid, iodine.

-

Procedure:

-

In a round-bottom flask, dissolve 2-aminophenol (10 mmol) in 70-90% sulfuric acid.

-

Add a catalytic amount of iodine.

-

Slowly add methacrolein (15 mmol) to the mixture while stirring.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

-

Filter the precipitate, wash with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain this compound as a light-brown powder.[4]

-

Synthesis of Metal Complexes

This compound acts as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the deprotonated oxygen atom of the hydroxyl group.

Experimental Protocol: General Synthesis of a Metal(II) Complex of this compound [5][6]

-

Materials: this compound, a metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂), ethanol, sodium hydroxide solution.

-

Procedure:

-

Dissolve this compound (2 mmol) in hot ethanol (30 mL).

-

In a separate flask, dissolve the metal(II) salt (1 mmol) in ethanol (30 mL).

-

Add the metal salt solution to the ligand solution with constant stirring.

-

Adjust the pH of the mixture to a suitable value (often slightly basic) by adding a few drops of a dilute sodium hydroxide solution to facilitate deprotonation of the hydroxyl group.

-

Heat the resulting mixture under reflux for 2-3 hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the metal complex.

-

Filter the solid product, wash with ethanol and then diethyl ether, and dry under vacuum.

-

Spectroscopic Characterization

The synthesized ligand and its metal complexes can be characterized using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show a broad O-H stretching band. Upon complexation, this band disappears, and new bands corresponding to M-O and M-N vibrations appear at lower frequencies.[5]

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of the ligand exhibits characteristic absorption bands. Complexation with a metal ion typically leads to a shift in these bands (often a bathochromic shift) and the appearance of new charge-transfer bands.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the ligand. Upon complexation with diamagnetic metals, shifts in the proton and carbon signals, particularly those near the coordination sites, are observed.

Bidentate Chelating Properties and Stability of Metal Complexes

The nitrogen and oxygen donor atoms of this compound form a stable five-membered chelate ring with metal ions. The stability of these complexes is a critical parameter for their application and can be quantified by their stability constants.

Determination of Stability Constants

Potentiometric titration is a widely used method to determine the stability constants of metal complexes in solution.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination [7][8]

-

Apparatus: A calibrated pH meter with a combined glass electrode.

-

Solutions:

-

A standard solution of a strong acid (e.g., HClO₄).

-

A solution of the ligand (this compound) in a suitable solvent (e.g., 70% ethanol-water).

-

A solution of the metal salt of interest in the same solvent.

-

A standardized, carbonate-free solution of a strong base (e.g., NaOH).

-

An inert electrolyte (e.g., NaClO₄) to maintain constant ionic strength.

-

-

Procedure:

-

Titrate a solution containing the strong acid and the inert electrolyte with the standard base.

-

Titrate a solution containing the strong acid, the ligand, and the inert electrolyte with the standard base.

-

Titrate a solution containing the strong acid, the ligand, the metal salt, and the inert electrolyte with the standard base.

-

Record the pH after each addition of the base.

-

Calculate the proton-ligand and metal-ligand stability constants from the titration curves using established computational methods.[9]

-

Stability Constants of 8-Hydroxyquinoline Derivatives

Table 1: Stability Constants (log K) of Metal Complexes with 8-Hydroxyquinoline (a proxy for this compound)

| Metal Ion | log K₁ | log K₂ | Overall (log β₂) |

| Cu(II) | 12.19 | 11.21 | 23.40 |

| Ni(II) | 9.83 | 8.75 | 18.58 |

| Co(II) | 9.45 | 8.05 | 17.50 |

| Zn(II) | 8.68 | 8.02 | 16.70 |

| Fe(II) | 8.00 | 7.00 | 15.00 |

| Mn(II) | 7.40 | 6.30 | 13.70 |

Note: These values are for 8-hydroxyquinoline and serve as an approximation. The methyl group in this compound may slightly alter these values.

Structural Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of metal complexes, providing precise information on bond lengths, bond angles, and coordination geometry.

Experimental Protocol: Single-Crystal X-ray Diffraction [4][10]

-

Crystal Growth: Grow single crystals of the metal complex suitable for X-ray diffraction. This can be achieved by slow evaporation of the solvent from a saturated solution of the complex, or by vapor diffusion techniques.

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations.

-

Use a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector to collect diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model using least-squares methods against the experimental data to obtain the final, accurate crystal structure.

-

While a specific crystal structure for a this compound complex was not found, the general coordination mode is well-established from numerous studies on related 8-hydroxyquinoline complexes.

Biological Activities and Applications

The biological activity of 8-hydroxyquinoline derivatives is often enhanced upon complexation with metal ions. These activities are relevant to various aspects of drug development.

Antimicrobial Activity

This compound and its metal complexes are expected to exhibit significant activity against a range of bacteria and fungi. The mechanism is often attributed to the chelation of metal ions essential for microbial growth and enzyme function.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [11][12]

-

Materials: Bacterial or fungal strains, appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), this compound or its metal complex, standard antimicrobial agents (positive controls), microtiter plates.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a microtiter plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive controls (microorganism with a known effective drug) and negative controls (microorganism in medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Table 2: Representative Antimicrobial Activity of 8-Hydroxyquinoline Derivatives (MIC in µg/mL)

| Compound/Complex | S. aureus | E. coli | C. albicans | Reference |

| 8-Hydroxyquinoline | 27.58 µM | 220.61 µM | 27.58 µM | [13] |

| 8-Hydroxyquinoline-Cu(II) Complex | 15 mm (inhibition zone) | - | - | [14] |

| 8-Hydroxyquinoline-Ni(II) Complex | 17 mm (inhibition zone) | - | 21 mm (inhibition zone) | [14] |

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | - | - | 0.12-0.58 µM (IC₅₀) | [15] |

Note: Data for 8-hydroxyquinoline and its derivatives are provided as examples. The activity of this compound would need to be determined experimentally.

Anticancer Activity

The anticancer properties of 8-hydroxyquinoline derivatives are often linked to their ability to induce oxidative stress, inhibit key enzymes like topoisomerases, or interfere with signaling pathways in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity [16][17]

-

Materials: Cancer cell lines, appropriate cell culture medium, this compound or its metal complex, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Table 3: Representative Anticancer Activity of 8-Hydroxyquinoline Derivatives (IC₅₀ in µM)

| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |

| 8-Hydroxyquinoline Hydrazone Cu(II) Complex | A549 (Lung) | low µM range | [18] |

| 8-Hydroxyquinoline-derived Mannich bases | MES-SA/Dx5 (Sarcoma, multidrug-resistant) | Varies | [16] |

| α-aminophosphonate derivatives of quinolone | Eca109 (Esophageal) | 2.26 - 7.46 | [19] |

Note: These values illustrate the potential of the 8-hydroxyquinoline scaffold. The specific activity of this compound and its complexes would require experimental verification.

Visualizations

Logical Relationship: Chelation and Biological Activity

The following diagram illustrates the central role of metal chelation in the biological activities of this compound.

Caption: Chelation of metal ions by this compound to form a metal complex, which then elicits biological activity.

Experimental Workflow: Synthesis to Characterization

This diagram outlines the typical experimental workflow for studying this compound and its metal complexes.

Caption: Experimental workflow from ligand synthesis to metal complex formation and characterization.

Signaling Pathway: Hypothetical Mechanism of Anticancer Activity

This diagram proposes a potential signaling pathway for the anticancer activity of a this compound metal complex, based on known mechanisms of 8-hydroxyquinolines.

References

- 1. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline - Arabian Journal of Chemistry [arabjchem.org]

- 6. jchemlett.com [jchemlett.com]

- 7. cost-nectar.eu [cost-nectar.eu]

- 8. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 9. Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex | MDPI [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. scialert.net [scialert.net]

- 14. researchgate.net [researchgate.net]

- 15. journals.asm.org [journals.asm.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Fluorescence Properties of 3-Methylquinolin-8-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the fluorescence properties of 3-Methylquinolin-8-ol, a derivative of the versatile fluorophore 8-hydroxyquinoline (8-HQ). While specific quantitative fluorescence data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its likely characteristics based on the well-documented behavior of the 8-hydroxyquinoline scaffold and its other derivatives. This guide covers the fundamental principles of its fluorescence, the influence of environmental factors such as solvent polarity and pH, and detailed experimental protocols for the characterization of its photophysical properties. The information presented herein is intended to serve as a valuable resource for researchers utilizing or considering this compound and related compounds in fluorescence-based assays, sensor development, and other applications within drug discovery and scientific research.

Introduction to this compound

This compound belongs to the 8-hydroxyquinoline (8-HQ) family of compounds, which are renowned for their fluorescence characteristics and potent metal-chelating abilities. The 8-HQ scaffold is a fundamental component in the design of fluorescent probes for metal ion detection and has been integrated into various biological and chemical sensing applications. The parent compound, 8-hydroxyquinoline, is known to exhibit weak fluorescence due to an excited-state intramolecular proton transfer (ESIPT) process. However, upon chelation with metal ions, this ESIPT pathway is often inhibited, leading to a significant enhancement in fluorescence emission.

The introduction of a methyl group at the 3-position of the quinoline ring is anticipated to modulate the electronic and steric properties of the molecule, thereby influencing its absorption and emission characteristics, quantum yield, and fluorescence lifetime. Understanding these properties is crucial for the rational design of novel fluorescent probes and other molecular tools.

Synthesis of this compound

A common synthetic route to this compound involves a variation of the Skraup synthesis.

Reaction Scheme:

A general procedure involves the reaction of 2-aminophenol with methacrolein.

Example Protocol:

To a solution of 2-aminophenol (1.1 g, 10 mmol) in a suitable solvent, methacrolein (1.2 mL, 15 mmol) is added. The reaction is typically carried out under acidic conditions and may require heating. Following the reaction, the mixture is worked up and purified, often by recrystallization, to yield this compound.

Photophysical Properties

The fluorescence of 8-hydroxyquinoline and its derivatives is highly sensitive to the molecular environment. Key photophysical parameters include the absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.

Absorption and Emission Spectra

The absorption spectrum of 8-hydroxyquinoline derivatives typically lies in the ultraviolet (UV) region, with the longest wavelength absorption band corresponding to the π-π* electronic transition. The emission spectrum is generally observed in the visible region.

The position and shape of these spectra are influenced by the solvent environment (solvatochromism) and the pH of the solution. For instance, studies on quinolin-8-yl 2-hydroxybenzoate have shown that while absorption bands are not highly sensitive to the solvent, the fluorescence spectra can exhibit significant shifts.

Fluorescence Quantum Yield and Lifetime

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are critical for the application of a fluorophore in quantitative assays. For example, the fluorescence lifetime of tris-(8-hydroxyquinoline) aluminum (Alq3), a well-known derivative, has been measured to be in the nanosecond range.

Table 1: Representative Photophysical Data for 8-Hydroxyquinoline Derivatives

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Lifetime (τ) (ns) | Reference |

| 8-Hydroxyquinoline Benzoate | Acetonitrile | - | - | ~10⁻⁴ | 0.1-0.2 | |

| 8-Hydroxyquinoline Benzoate-Hg²⁺ Chelate | Acetonitrile | - | 460 | - | - | |

| 6-methoxy-(8-p-toluenesulfonamido)quinoline (TSQ) | - | 360 | 490 | - | - | |

| 1,2-dimethyl-3-hydroxyquinolinone | 1,4-Dioxane | 370 | 470 | 0.65 | 16.8 |

Influence of Environmental Factors

Solvatochromism

The polarity of the solvent can significantly impact the fluorescence properties of 8-hydroxyquinoline derivatives. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the fluorophore. Generally, an increase in solvent polarity can lead to a red-shift (bathochromic shift) in the emission spectrum if the excited state is more polar than the ground state. The Kamlet-Taft and Catalan solvatochromic models are often used to quantitatively describe these solute-solvent interactions.

pH Dependence

The fluorescence of 8-hydroxyquinoline and its derivatives is typically pH-sensitive. The protonation state of the quinoline nitrogen and the hydroxyl group can alter the electronic structure and, consequently, the fluorescence emission. For many quinoline derivatives, protonation of the quinoline nitrogen at acidic pH values can lead to changes in fluorescence intensity. This property is crucial for the development of pH sensors.

Experimental Protocols

Measurement of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer with corrected emission spectra capabilities

-

UV-Vis Spectrophotometer

-

10 mm path length quartz cuvettes

-

Spectroscopic grade solvents

-

Fluorescence standard with a known quantum yield

Protocol:

-

Prepare Stock Solutions: Prepare stock solutions of the sample (this compound) and the fluorescence standard in the same spectroscopic grade solvent.

-

Prepare Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the chosen excitation wavelength.

-

Measure Fluorescence Emission: Record the corrected fluorescence emission spectra for each dilution of the sample and the standard using the spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

-

Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-